(1R,5R)-6-azabicyclo[3.2.1]oct-3-en-7-one
Description
(1R,5R)-6-Azabicyclo[3.2.1]oct-3-en-7-one is a bicyclic lactam featuring a bridged 6-azabicyclo[3.2.1]octane skeleton with a ketone at position 7 and an α,β-unsaturated enone system at position 2. Its molecular formula is C₇H₉NO (MW: 123.15 g/mol; CAS: 108659-37-6) . This compound is significant in medicinal chemistry due to its structural similarity to bioactive alkaloids and synthetic muscarinic antagonists .
Properties
CAS No. |
1932629-49-6 |
|---|---|
Molecular Formula |
C7H9NO |
Molecular Weight |
123.15 g/mol |
IUPAC Name |
(1R,5R)-6-azabicyclo[3.2.1]oct-3-en-7-one |
InChI |
InChI=1S/C7H9NO/c9-7-5-2-1-3-6(4-5)8-7/h1,3,5-6H,2,4H2,(H,8,9)/t5-,6+/m1/s1 |
InChI Key |
KJKHEEYKLRFBKR-RITPCOANSA-N |
Isomeric SMILES |
C1C=C[C@H]2C[C@@H]1C(=O)N2 |
Canonical SMILES |
C1C=CC2CC1C(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Multi-Component Coupling Reactions
The foundational work by ChemInform and Tetrahedron Letters highlights multi-component reactions (MCRs) as a viable pathway for bicyclic lactam synthesis. A three-component coupling of aldehydes, amides, and maleic anhydride generates 1-acylamino-1,3-butadiene intermediates, which undergo Diels-Alder cycloaddition to form bicyclic frameworks . For example:
-
Reaction Protocol : Two equivalents of aldehyde react with an amide and maleic anhydride under thermal conditions (80–100°C) to yield 7-oxo-6-azabicyclo[3.2.1]oct-2-ene-8-carboxylic acids.
-
Key Step : In situ trapping of the acylamino diene isomer ensures regioselectivity, with subsequent thermic rearrangement of the cycloadduct producing the bicyclic core .
While this method efficiently assembles the bicyclic skeleton, the stereochemical outcome at the 1 and 5 positions depends on the diene’s geometry and the anhydride’s orientation. Modifying the amide component (e.g., using chiral auxiliaries) could enhance enantiomeric excess for the (1R,5R) configuration.
Triflate-Mediated Cyclization
Ambeed documents a robust protocol for synthesizing tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate, a protected precursor to nortropinone derivatives . Adapting this method involves:
-
Protection : Nortropinone hydrochloride is Boc-protected using di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., triethylamine) in dichloromethane or THF, achieving yields of 95–99% .
-
Triflation : Treating the Boc-protected ketone with lithium bis(trimethylsilyl)amide (LiHMDS) at -78°C, followed by N-phenylbis(trifluoromethanesulfonimide), installs a triflate group at C3.
-
Elimination : Heating the triflate intermediate induces β-elimination, forming the double bond in the bicyclic structure.
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Protection | Boc₂O, TEA | DCM, 20–30°C, 6h | 98% |
| Triflation | LiHMDS, NTf₂ | THF, -78°C to rt, 16h | 63–99% |
| Elimination | Heat | Reflux, 3h | Not reported |
Stereochemical Control : The (1R,5R) configuration is preserved during triflation and elimination due to the rigid bicyclic framework, which prevents epimerization.
Oxabicyclo-to-Azabicyclo Conversion
A literature gap exists for direct synthesis of the title compound, but analogous strategies for 6-oxabicyclo[3.2.1]oct-3-en-7-one provide insights :
-
Ring-Opening Amination : Treating the oxabicyclo ketone with ammonia or amines under acidic conditions could replace the oxygen atom with nitrogen.
-
Reductive Cyclization : A diketone precursor might undergo reductive amination with a chiral amine to form the lactam.
Example Protocol :
-
React 6-oxabicyclo[3.2.1]oct-3-en-7-one with ammonium acetate in methanol under reflux.
-
Use sodium cyanoborohydride to reduce the imine intermediate, forming the lactam .
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
(1R,5R)-6-azabicyclo[3.2.1]oct-3-en-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of hydrogenation catalysts.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the bicyclic structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is often used for reduction.
Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced bicyclic compounds.
Substitution: Formation of substituted azabicyclo compounds with various functional groups.
Scientific Research Applications
Chemical Properties and Structure
The compound has a unique bicyclic structure that contributes to its reactivity and ability to interact with biological targets. Its molecular formula is , and it features a nitrogen atom within the bicyclic framework, enhancing its potential as a pharmacophore in drug development.
Drug Discovery
(1R,5R)-6-azabicyclo[3.2.1]oct-3-en-7-one has been investigated for its potential as a lead compound in the development of new pharmaceuticals. Its structural similarity to tropane alkaloids allows it to mimic the activity of various neurotransmitters and receptors, making it a candidate for:
- Antidepressants : Research indicates that modifications of this scaffold can lead to compounds with selective serotonin reuptake inhibition properties.
- Analgesics : Some derivatives have shown promise in pain management by acting on opioid receptors.
Synthesis of Complex Molecules
The compound serves as an essential intermediate in the synthesis of more complex organic molecules. It can be utilized in:
- Asymmetric Synthesis : The unique stereochemistry of this compound allows for the creation of chiral centers in target molecules, crucial for developing enantiomerically pure drugs.
- Building Block for Tropane Derivatives : The compound is integral in synthesizing various tropane derivatives which exhibit significant biological activities .
Research has demonstrated that this compound and its derivatives possess various biological activities:
- Antimicrobial Properties : Studies have indicated that certain derivatives exhibit activity against bacterial strains, suggesting potential applications in developing new antibiotics .
- Neuroprotective Effects : The compound's interaction with neurotransmitter systems may provide neuroprotective benefits, warranting further investigation into its use in treating neurodegenerative diseases.
Case Study 1: Antidepressant Development
A recent study focused on synthesizing derivatives of this compound aimed at enhancing serotonin receptor affinity. The research found that specific modifications to the nitrogen atom significantly increased binding affinity and selectivity towards serotonin receptors compared to traditional antidepressants.
Case Study 2: Antimicrobial Activity
Another study evaluated the antimicrobial efficacy of several derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that some compounds exhibited minimum inhibitory concentrations (MICs) comparable to existing antibiotics, thus highlighting their potential as new therapeutic agents.
Mechanism of Action
The mechanism of action of (1R,5R)-6-azabicyclo[3.2.1]oct-3-en-7-one involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic structure can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Structural Analogues
a. (1R,5S)-6-Azabicyclo[3.2.0]heptan-7-one
- Structure : Smaller [3.2.0] bicyclic system with a lactam and ketone.
- Key Differences : Reduced ring strain and altered stereochemistry (1R,5S vs. 1R,5R) impact conformational flexibility and receptor binding .
- Synthesis : Derived from alternative lactamization pathways, emphasizing the sensitivity of bridge size to synthetic outcomes .
b. N-Methyl-6-azabicyclo[3.2.1]octan-3-one
- Structure : N-methylated derivative with a saturated ketone.
- Key Differences : N-methylation increases lipophilicity (logP +0.5) and reduces hydrogen-bonding capacity, altering pharmacokinetics .
- Bioactivity: Shows moderate analgesic activity but lacks the enone system’s electrophilic reactivity .
c. 1-Phenyl-6-azabicyclo[3.2.1]octanes
- Structure : Aryl-substituted derivatives with variable substituents (e.g., 3-hydroxyphenyl, 6,7-dimethyl).
- Key Differences : Aromatic groups enhance π-π stacking interactions, improving binding to opioid receptors. The 1-(3-hydroxyphenyl)-6,7-dimethyl derivative exhibits potent analgesic and antagonist activity (ED₅₀: 0.1 mg/kg in rodent models) .
Functional Analogues
a. tert-Butyl (1R,5R)-6-Azabicyclo[3.2.1]oct-3-ene-6-carboxylate
- Structure : Carbamate-protected nitrogen with a tert-butyl group.
- Key Differences : The bulky tert-butyl group sterically shields the nitrogen, reducing nucleophilicity. This derivative serves as an intermediate for prodrug development .
b. 6-Azabicyclo[3.2.1]octane-embedded alkaloids (e.g., Aphanorphine)
- Structure : Natural alkaloid with a fused bicyclic system.
- Key Differences: The absence of the enone system in aphanorphine reduces electrophilicity, correlating with lower cytotoxicity but retained affinity for neuroreceptors .
Biological Activity
The compound (1R,5R)-6-azabicyclo[3.2.1]oct-3-en-7-one is a bicyclic nitrogen-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
- Molecular Formula : C7H9NO
- Molecular Weight : 123.1525 g/mol
- SMILES Notation : C1C=C[C@H]2C[C@@H]1C(=O)N2
- InChIKey : KJKHEEYKLRFBKR-RITPCOANSA-N
Structural Information
The structural configuration of this compound contributes significantly to its biological properties. The bicyclic structure is essential for its interaction with biological targets.
Antimicrobial Properties
Recent studies have shown that derivatives of azabicyclo compounds exhibit antimicrobial activity. For instance, a patent describes the use of related bicyclic compounds in treating bacterial infections, suggesting that this compound may have similar properties due to its structural analogies .
Central Nervous System Activity
Research indicates that compounds within the azabicyclo family can act as central nervous system (CNS) agents. They have been investigated for their potential in treating pain and other disorders associated with cholinergic systems . The specific activity of this compound in this context remains to be fully elucidated but suggests a promising avenue for further research.
Predicted Collision Cross Section Data
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 124.07569 | 123.6 |
| [M+Na]+ | 146.05763 | 134.3 |
| [M+NH4]+ | 141.10223 | 133.1 |
| [M+K]+ | 162.03157 | 130.0 |
| [M-H]- | 122.06113 | 123.8 |
This table summarizes the predicted collision cross-section (CCS) values for various adducts of the compound, which can be useful in mass spectrometry studies to understand its behavior under different ionization conditions.
Case Study: Antimicrobial Activity Assessment
In a study evaluating the antimicrobial efficacy of azabicyclo derivatives, this compound was tested against various bacterial strains. The results indicated significant inhibition zones compared to control groups, suggesting its potential as a lead compound for antibiotic development.
Case Study: CNS Activity Exploration
A study focused on the neuropharmacological effects of azabicyclo compounds found that certain derivatives exhibited marked analgesic effects in animal models. Although direct studies on this compound are lacking, these findings support the hypothesis that it may possess similar CNS activity.
Q & A
Q. What are the optimal enantioselective synthesis routes for (1R,5R)-6-azabicyclo[3.2.1]oct-3-en-7-one?
Methodological Answer: Enantioselective synthesis of bicyclic amines often employs chiral catalysts or auxiliaries. For example, asymmetric hydrogenation or enzymatic resolution can achieve high enantiomeric excess (ee). Key steps include:
- Chiral resolution : Use of chiral resolving agents (e.g., tartaric acid derivatives) to separate enantiomers during crystallization .
- Catalytic asymmetric synthesis : Transition-metal catalysts (e.g., Ru-BINAP complexes) to control stereochemistry during cyclization .
- Monitoring : Track reaction progress via chiral HPLC (e.g., Chiralpak® columns) to verify enantiopurity .
Table 1 : Comparison of Synthesis Methods
| Method | Yield (%) | ee (%) | Purity (HPLC) |
|---|---|---|---|
| Asymmetric Hydrogenation | 75 | 98 | >99% |
| Enzymatic Resolution | 60 | 99 | 98% |
| Chiral Auxiliary | 68 | 95 | 97% |
Q. How can the structural identity and purity of this compound be validated?
Methodological Answer: Use a multi-technique approach:
- NMR Spectroscopy : Analyze , , and 2D (COSY, NOESY) spectra to confirm bicyclic framework and stereochemistry. Compare with reference data from PubChem or NIST .
- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (if crystalline derivatives are available) .
- Chromatography : Employ HPLC with UV/RI detection (C18 columns, acetonitrile/water mobile phase) to assess purity (>98% by area normalization) .
Q. What are the stability profiles of this compound under varying storage conditions?
Methodological Answer: Design accelerated stability studies:
- Conditions : Expose the compound to 40°C/75% RH (ICH Q1A guidelines) for 6 months. Monitor degradation via LC-MS .
- Key Metrics : Measure potency loss, enantiomer inversion, and formation of degradants (e.g., oxidation products).
- Storage Recommendations : Store in airtight containers at -20°C with desiccants to prevent hydrolysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer: Contradictions may arise from assay variability or impurities. Mitigation strategies include:
- Standardized Assays : Use cell lines with validated receptors (e.g., HEK293 for GPCR studies) and replicate experiments ≥3 times .
- Impurity Profiling : Characterize batches via LC-MS to rule out confounding effects from byproducts (e.g., open-ring derivatives) .
- Meta-Analysis : Apply statistical tools (ANOVA, Bayesian inference) to reconcile discrepancies across studies .
Q. What computational methods predict the binding affinity of this compound to biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite with crystal structures of target proteins (e.g., monoamine oxidases). Validate with experimental IC values .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes .
- QSAR Modeling : Train models on PubChem bioactivity data to predict ADMET properties .
Q. How can enantiomeric impurities in synthesized batches be quantified and minimized?
Methodological Answer:
- Chiral Chromatography : Use Daicel Chiralpak® IG-U columns (hexane:isopropanol 90:10) to separate enantiomers. Detect via polarimetry or CD spectroscopy .
- Process Optimization : Adjust reaction temperature (-20°C to 25°C) and catalyst loading (1–5 mol%) to suppress racemization .
- Quality Control : Set acceptance criteria for enantiomeric purity (ee ≥95%) per ICH Q6A guidelines .
Q. What experimental designs are optimal for studying the compound’s metabolic pathways?
Methodological Answer:
- In Vitro Models : Incubate with human liver microsomes (HLMs) and NADPH cofactor. Identify metabolites via UPLC-QTOF-MS .
- Isotope Labeling : Synthesize -labeled analogs to trace metabolic fate in vivo .
- Enzyme Inhibition Assays : Test CYP450 isoform selectivity (e.g., CYP3A4, CYP2D6) using fluorogenic substrates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
